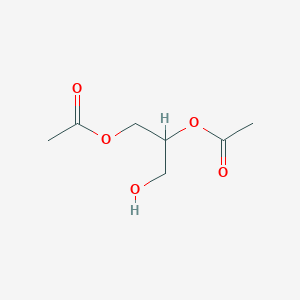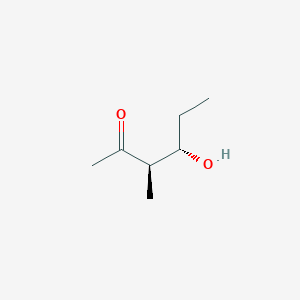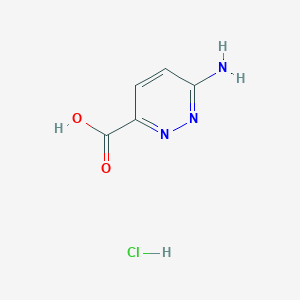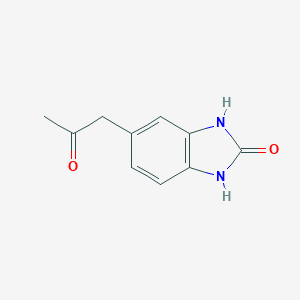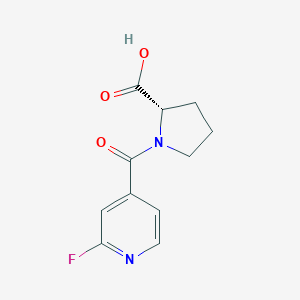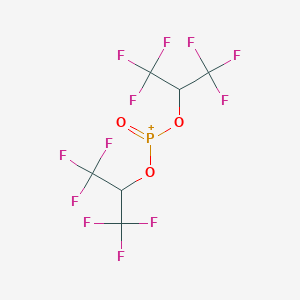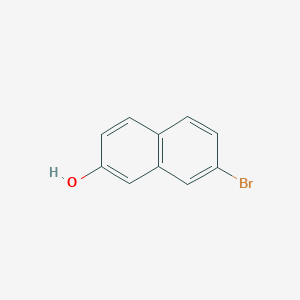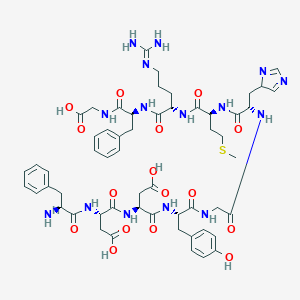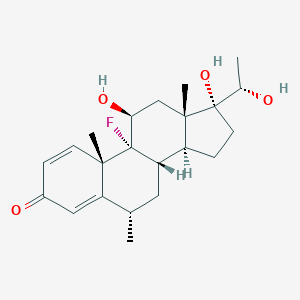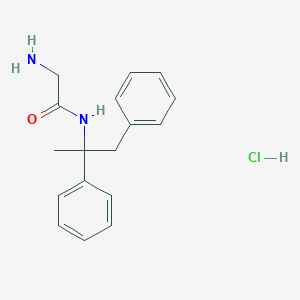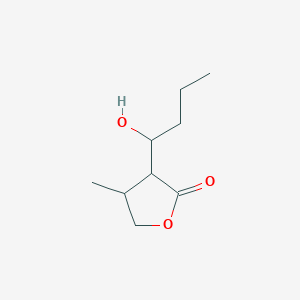
3-(1-Hydroxybutyl)-4-methyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxybutyl)-4-methyloxolan-2-one, also known as HMO, is a cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. HMO is a versatile compound that can be synthesized using various methods, and its mechanism of action has been extensively studied in recent years. In
作用机制
The mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to interact with proteins such as serum albumin, which can affect its pharmacokinetics.
生化和生理效应
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has also been shown to scavenge free radicals and protect cells from oxidative stress. Additionally, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been reported to have antimicrobial activity against various bacteria and fungi.
实验室实验的优点和局限性
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, including its ease of synthesis and availability. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is also stable under various conditions, making it suitable for use in different experimental setups. However, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has some limitations, including its relatively low solubility in water, which can affect its bioavailability. Additionally, the mechanism of action of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one's potential use in drug delivery systems, as well as its potential as a therapeutic agent for various diseases. Additionally, the development of new analytical methods for the detection and quantification of 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can help to improve our understanding of its mechanism of action and potential applications.
Conclusion
In conclusion, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one is a versatile cyclic ketone that has gained significant attention in scientific research due to its unique properties and potential applications. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, and its mechanism of action has been extensively studied. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has several advantages for laboratory experiments, but it also has some limitations. There are several future directions for research on 3-(1-Hydroxybutyl)-4-methyloxolan-2-one, including the development of new synthesis methods and the investigation of its potential use in drug delivery systems and as a therapeutic agent for various diseases.
合成方法
3-(1-Hydroxybutyl)-4-methyloxolan-2-one can be synthesized using different methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-methyloxolan-2-one with 1-hydroxybutyl lithium or 1-hydroxybutyl magnesium bromide. Microbial fermentation, on the other hand, involves the use of microorganisms such as Pseudomonas putida, which can produce 3-(1-Hydroxybutyl)-4-methyloxolan-2-one from renewable resources such as glucose.
科学研究应用
3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been extensively studied for its potential applications in various fields, including the food and beverage industry, pharmaceuticals, and biotechnology. In the food and beverage industry, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been used as a flavoring agent due to its fruity and floral aroma. In pharmaceuticals, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been investigated for its potential use as an anti-inflammatory agent, as well as for its ability to enhance drug delivery. In biotechnology, 3-(1-Hydroxybutyl)-4-methyloxolan-2-one has been studied for its potential use in the production of bioplastics and biofuels.
属性
CAS 编号 |
124753-55-5 |
|---|---|
产品名称 |
3-(1-Hydroxybutyl)-4-methyloxolan-2-one |
分子式 |
C9H16O4 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
3-(1-hydroxybutyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C9H16O3/c1-3-4-7(10)8-6(2)5-12-9(8)11/h6-8,10H,3-5H2,1-2H3 |
InChI 键 |
QXCJMSMGYHDDLQ-BWZBUEFSSA-N |
手性 SMILES |
CCC[C@H]([C@H]1[C@@H](COC1=O)CO)O |
SMILES |
CCCC(C1C(COC1=O)C)O |
规范 SMILES |
CCCC(C1C(COC1=O)C)O |
同义词 |
2-(1'-hydroxybutyl)-3-(hydroxymethyl)butanolide IM 2 autoregulator IM-2 autoregulato |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
